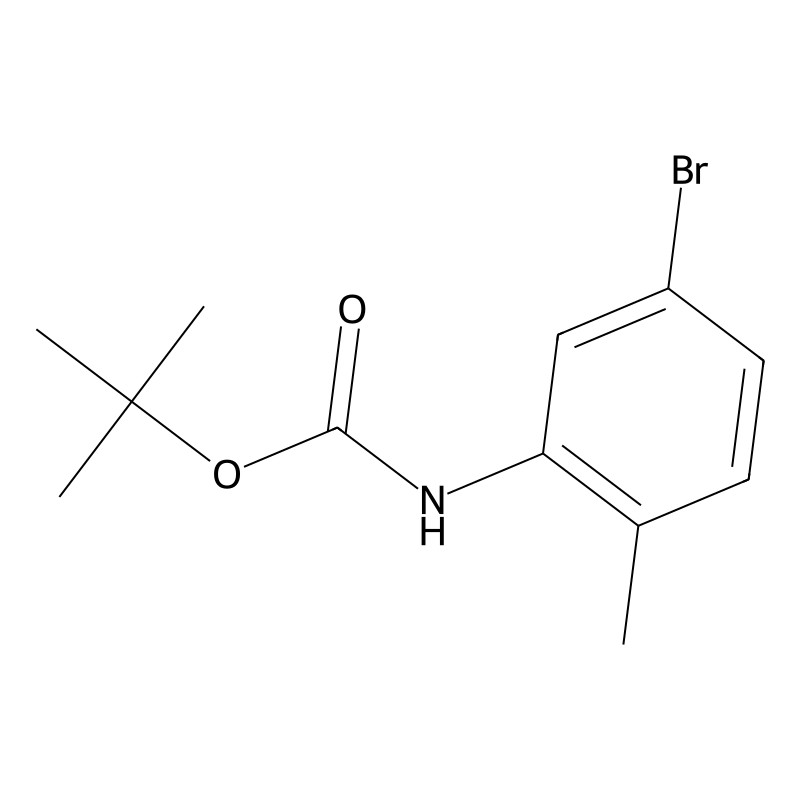T-Butyl 5-bromo-2-methylphenylcarbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
T-Butyl 5-bromo-2-methylphenylcarbamate is an organic compound classified as a carbamate, characterized by the presence of a carbamate functional group derived from carbamic acid. Its chemical structure includes a t-butyl group attached to the nitrogen atom of the carbamate moiety, along with a bromine atom and a methyl group on the aromatic ring. This compound is primarily utilized in organic synthesis and medicinal chemistry, particularly as an intermediate in the preparation of pharmaceuticals and agrochemicals, including anti-cancer drug precursors .
- Hydrolysis: This reaction involves breaking the carbamate bond (C-O) in the presence of water, yielding t-butyl alcohol and 5-bromo-2-methyl aniline.
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where a nucleophile replaces the bromine atom.
- Reduction: Under reducing conditions, the compound can gain electrons or decrease its oxidation state, leading to various derivatives.
The common reagents for these reactions include t-butyl N,N-dibromocarbamate for bromination and N-methyl-N-methoxy-2-phenylacetamide for ketone synthesis. Reaction conditions often involve palladium catalysts to optimize yields and selectivities.
While specific biological activities of T-Butyl 5-bromo-2-methylphenylcarbamate are not extensively documented, its role as an intermediate in drug synthesis suggests potential therapeutic properties. Compounds with similar structures have been studied for their interactions with biological targets, including enzyme inhibition, which may also apply to this compound.
The synthesis of T-Butyl 5-bromo-2-methylphenylcarbamate typically involves multiple steps:
- Acylation: The initial formation of the carbamate is achieved through acylation reactions.
- Nucleophilic Substitution: The bromine atom is introduced via nucleophilic substitution.
- Reduction: Subsequent reduction steps may be necessary to obtain desired derivatives.
Alternative methods include diastereoselective aminobromination reactions using t-butyl N,N-dibromocarbamate as a bromine source. Industrial production methods are less documented but generally follow standard organic synthesis techniques .
T-Butyl 5-bromo-2-methylphenylcarbamate finds applications in various fields:
- Organic Synthesis: It serves as an intermediate for synthesizing complex molecules and pharmaceuticals.
- Medicinal Chemistry: Used in developing anti-cancer drugs and other therapeutic agents.
- Polymer Modification: It can alter the properties of polymers, enhancing their functionality.
Several compounds share structural similarities with T-Butyl 5-bromo-2-methylphenylcarbamate. These include:
- Tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate
- Tert-butyl 5-chloro-2-methylbenzylcarbamate
- Tert-butyl 5-fluoro-2-methylbenzylcarbamate
- Tert-butyl 5-iodo-2-methylbenzylcarbamate
Uniqueness
T-Butyl 5-bromo-2-methylphenylcarbamate is unique due to its specific structural characteristics, particularly the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The steric bulk provided by the t-butyl group enhances its selectivity in
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








